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Compound of Interest

Compound Name: 5-Bromopyridine-3-carbohydrazide

Cat. No.: B056094

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromopyridine-3-
carbohydrazide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromopyridine-
3-carbohydrazide, a pivotal intermediate in the fields of medicinal chemistry and materials
science.[1] Its unique structure, featuring a brominated pyridine ring and a reactive
carbohydrazide moiety, makes it a valuable building block for synthesizing complex organic
molecules with diverse biological activities.[1] Accurate structural elucidation and purity
confirmation are paramount for its application in research and development. This document
serves as a technical resource for researchers, scientists, and drug development professionals,
detailing the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

5-Bromopyridine-3-carbohydrazide (CeHsBrNsO, M.W. 216.04 g/mol ) possesses a distinct
set of functional groups that give rise to a characteristic spectroscopic fingerprint.[2][3]
Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical structure of 5-Bromopyridine-3-carbohydrazide.

The key structural features for spectroscopic analysis are:
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» Aromatic Pyridine Ring: Gives rise to signals in the aromatic region of NMR spectra and
characteristic C=C/C=N stretching vibrations in IR.

o Hydrazide Group (-CONHNH?2): Contains a carbonyl (C=0) group and exchangeable N-H
protons, which are readily identifiable in IR and *H NMR, respectively.

e Bromo Substituent: The bromine atom's strong electronegativity and unique isotopic
distribution are key identifiers in 33C NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For 5-Bromopyridine-3-carbohydrazide, both *H and 3C NMR are essential for
unambiguous characterization.

Expertise & Experience: The Rationale Behind
Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-ds) is
the preferred solvent for this compound. Its high polarity effectively dissolves the
carbohydrazide, and its ability to form hydrogen bonds slows down the exchange rate of the N-
H protons of the hydrazide group, often allowing them to be observed as distinct, albeit
sometimes broad, signals.[4][5] In contrast, solvents like CDCIs might not fully dissolve the
compound, and protic solvents like D20 would cause the N-H signals to disappear due to rapid
proton exchange, which is a useful confirmatory experiment.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromopyridine-3-
carbohydrazide in 0.6 mL of DMSO-de in a standard 5 mm NMR tube.

» Shimming: Homogenize the magnetic field by shimming the spectrometer on the deuterated
solvent signal.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral
width of 0-12 ppm is typically sufficient.
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e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A spectral width of 0-180 ppm is required to capture all carbon signals, including
the downfield carbonyl carbon.

'H NMR Data Interpretation

The proton NMR spectrum provides information on the number, environment, and connectivity
of hydrogen atoms.

Expected
Expected :
Proton ) ) o Coupling )
_ Chemical Shift Multiplicity Integration
Assignment Constant (J,
(9, ppm)
Hz)
H-2 8.8-9.0 Doublet (d) ~2.0 1H
H-6 8.6-8.8 Doublet (d) ~2.0 1H
H-4 8.2-84 Triplet (t) or dd ~2.0 1H
Broad Singlet (br
-CONH- 10.0- 10.5 - 1H
s)
Broad Singlet (br
-NHNH: 45-5.0 - 2H

s)

o Aromatic Protons: The protons on the pyridine ring (H-2, H-4, H-6) appear far downfield due
to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
Their specific splitting pattern (multiplicity) confirms their relative positions.

e Hydrazide Protons: The -NH and -NH: protons are exchangeable and appear as broad
singlets. Their chemical shifts are highly dependent on concentration and temperature. A
D20 shake experiment would confirm their assignment by causing these peaks to disappear.

3C NMR Data Interpretation

The 3C NMR spectrum reveals the number of unique carbon environments.
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Carbon Assignment Expected Chemical Shift (8, ppm)
C=0 (Carbonyl) 163 - 166
C-2 150 - 153
C-6 147 - 150
C-14 138 - 141
C-3 130 - 133
C-5 118- 121

e Carbonyl Carbon: The C=0 carbon of the amide is the most deshielded, appearing
significantly downfield.[5]

o Pyridine Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen
atom and the bromine substituent. C-5, being directly attached to the bromine, is observed
further upfield than might be expected for an aromatic carbon due to the heavy atom effect.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation corresponding to molecular
vibrations.

Experimental Protocol: KBr Pellet Method

o Preparation: Thoroughly grind 1-2 mg of 5-Bromopyridine-3-carbohydrazide with ~100 mg
of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

o Pressing: Transfer the fine powder to a pellet press and apply several tons of pressure to
form a transparent or translucent disc.
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e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum, typically over a range of 4000-400 cm™1,

IR Data Interpretation

The IR spectrum provides clear evidence for the key functional groups.

o Expected . I
Vibrational Mode Intensity Significance
Wavenumber (cm~?)

Confirms -NH and -
N-H Stretch 3200 - 3400 Strong, Broad NHz groups of the
hydrazide.[5]

Indicates the pyridine

Aromatic C-H Stretch 3000 - 3100 Medium )
ring C-H bonds.
Definitive evidence of
C=0 Stretch (Amide I) 1650 - 1680 Strong, Sharp the carbonyl group.[5]
[6]
Coupled with Amide I,
N-H Bend (Amide II) 1580 - 1620 Medium-Strong confirms the amide
linkage.
) Aromatic ring
C=N, C=C Stretch 1400 - 1600 Medium-Strong o
vibrations.
) Located in the
C-Br Stretch 600 - 700 Medium

fingerprint region.

The presence of strong, sharp peaks for the C=0 stretch and broad absorptions for the N-H
stretches provides a quick and reliable confirmation of the carbohydrazide structure.

Mass Spectrometry (MS): Confirming Molecular
Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and crucial information about the
elemental composition of a molecule.
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Expertise & Experience: Selecting the Right lonization

For a polar molecule like 5-Bromopyridine-3-carbohydrazide, Electrospray lonization (ESI) is
the ideal technique.[5] It is a soft ionization method that typically generates the protonated
molecular ion [M+H]* with minimal fragmentation, making it easy to determine the molecular
weight.

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data Interpretation

e Molecular lon: The calculated monoisotopic mass of CeHs’°BrNsO is 214.97. The expected
primary peak in the ESI-MS spectrum would be the protonated molecule, [M+H]*, at m/z
215.98.

o The Bromine Isotope Pattern: The most telling feature in the mass spectrum is the isotopic
signature of bromine. Bromine exists naturally as two stable isotopes, 7°Br (~50.7%) and 8Br
(~49.3%), in a nearly 1:1 ratio. This results in a pair of peaks for any bromine-containing ion:

o An [M+H]* peak corresponding to the 7°Br isotope.

o An [M+2+H]* peak of almost equal intensity, corresponding to the 8Br isotope. The
observation of this characteristic "doublet” of peaks separated by 2 m/z units is
unequivocal proof of the presence of a single bromine atom in the molecule.[5]
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Caption: Workflow illustrating the detection of the characteristic bromine isotope pattern in ESI-
MS.

Integrated Analytical Workflow for Quality
Assurance

The synthesis of 5-Bromopyridine-3-carbohydrazide, often prepared from methyl 5-
bromonicotinate and hydrazine hydrate, requires rigorous analytical oversight to ensure the
final product's identity and purity.[1] A multi-technique approach is the industry standard for
quality control.
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Caption: Integrated workflow for synthesis and spectroscopic quality control.

Conclusion

The structural confirmation of 5-Bromopyridine-3-carbohydrazide is achieved through a
synergistic application of modern spectroscopic techniques. *H and 3C NMR provide a detailed
atomic map of the molecule's framework. IR spectroscopy rapidly confirms the presence of
essential functional groups, particularly the carbohydrazide moiety. Finally, mass spectrometry
validates the molecular weight and provides definitive evidence of the bromine atom through its
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unique isotopic signature. Together, these methods form a robust analytical package that
ensures the identity, purity, and structural integrity of this vital chemical intermediate, enabling
its confident use in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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